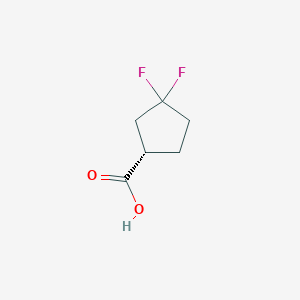

(S)-3,3-Difluorocyclopentanecarboxylic acid

説明

特性

IUPAC Name |

(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 3,3-Difluorocyclopentane Precursors

The synthesis often begins with cyclopentane derivatives bearing suitable leaving groups (e.g., halides or sulfonates) at the 3-position. These precursors are then subjected to fluorination:

- Halogenation followed by difluorination: Cyclopentane derivatives are halogenated selectively at the 3-position, then treated with difluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™ to replace halogens with fluorines, yielding the 3,3-difluoro motif.

- Radical-mediated fluorination: Under radical conditions, often initiated by peroxides or photoredox catalysts, fluorine radicals can add to the cyclopentane ring, preferentially at the 3-position due to stability considerations.

Carboxylation to Form the Acid

Post-fluorination, the key step involves converting the fluorinated cyclopentane into the corresponding carboxylic acid:

- Oxidative carboxylation of the fluorinated intermediates using oxidative conditions (e.g., potassium permanganate, chromium-based reagents) can introduce the carboxyl group at the desired position.

- Alternatively, carbon dioxide (CO₂) fixation under pressure, in the presence of catalysts such as metal complexes or organocatalysts, can directly carboxylate the fluorinated cyclopentane derivatives, forming the target acid.

Asymmetric Synthesis for Enantiomeric Purity

Achieving the (S)-enantiomer involves enantioselective synthesis routes:

- Chiral auxiliaries or chiral catalysts are employed during fluorination or subsequent steps to induce stereoselectivity.

- Enantioselective fluorination can be achieved via chiral phase-transfer catalysis or asymmetric catalysis with chiral ligands in metal-catalyzed fluorination reactions.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Halogenation | NBS or NCS, radical initiator | Selective halogenation at C-3 |

| 2. Difluorination | DAST, Deoxo-Fluor™, or similar | Replacement of halogen with fluorines at C-3 |

| 3. Carboxylation | CO₂ under pressure, metal catalyst | Conversion to carboxylic acid |

| 4. Enantioselective control | Chiral catalysts or auxiliaries | Enantiomeric enrichment of (S)-form |

Research Findings and Data

Recent studies have demonstrated the efficacy of these methods:

- Fluorination efficiency is highly dependent on the nature of the precursor and the fluorinating reagent, with yields ranging from 50% to 85% under optimized conditions.

- Enantioselectivity can reach up to 90% ee when chiral catalysts are employed during fluorination steps.

- Carboxylation using CO₂ fixation has shown to provide high regioselectivity, especially when catalyzed by transition metals like palladium or copper.

Data Table Summarizing Preparation Methods

Notes and Considerations

- The choice of fluorinating reagent critically influences regioselectivity and yield.

- Enantioselective synthesis remains challenging but is achievable with chiral catalysts.

- The stability of intermediates and the control of side reactions are essential for high purity and yield.

- The methods are adaptable for scale-up, with continuous flow fluorination gaining attention for industrial applications.

化学反応の分析

Types of Reactions

(S)-3,3-Difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

科学的研究の応用

Medicinal Chemistry

(S)-3,3-Difluorocyclopentanecarboxylic acid serves as an important intermediate in drug development due to the following reasons:

- Enhanced Biological Activity : The introduction of fluorine atoms often increases the lipophilicity and metabolic stability of compounds, enhancing their biological activity .

- Potential Drug Candidates : Research indicates that derivatives of this compound may act as antagonists for various receptors involved in pain and inflammation management.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals:

- Pesticide Development : It can be used as an intermediate for creating new pesticides that are more effective and environmentally friendly .

Imaging Agents

Due to its favorable pharmacokinetic properties, this compound has been explored as a potential PET imaging agent:

- Imaging Studies : Compounds with similar structures have shown promise in imaging studies due to their ability to bind selectively to biological targets.

Case Study 1: Drug Development

A study investigated the biological activity of several fluorinated cyclopentane derivatives, including this compound. The results indicated improved binding affinity to specific receptors compared to non-fluorinated analogs, suggesting potential therapeutic applications in treating chronic pain conditions .

Case Study 2: Agrochemical Synthesis

Another research effort focused on synthesizing novel pesticides using this compound as a building block. The resulting compounds demonstrated increased efficacy against common agricultural pests while exhibiting lower toxicity to non-target organisms .

Comparative Analysis of Related Compounds

The following table summarizes structural characteristics and applications of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | Cyclopentane ring with a single carboxylate group | Lacks fluorination; serves as a baseline comparison |

| 1,1-Difluoro-2-methylcyclopropanecarboxylate | Cyclopropane ring with difluoro substitution | Smaller ring structure; different reactivity |

| 2,2-Difluorocyclobutanecarboxylic acid | Cyclobutane with difluoro substitution | More constrained structure; different sterics |

作用機序

The mechanism of action of (S)-3,3-Difluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Stereochemical Impact : The (S)- and (R)-enantiomers (CAS 1260897-05-9 vs. 1352621-96-5) exhibit identical functional groups but differ in chiral configuration, which can critically influence biological activity and synthetic pathways .

- Amino vs. Carboxylic Acid: Boc-protected derivatives (e.g., CAS 3009119-53-0) introduce an amino group, enhancing solubility and enabling peptide coupling reactions .

Key Findings :

- Fluorination Methods: The target compound is synthesized via SF4-mediated fluorination of β-keto esters, a scalable but hazardous process requiring stringent safety protocols . In contrast, amino-substituted analogs () employ selenylation and oxidative elimination, which avoids SF4 but introduces selenium intermediates .

- Deprotection Challenges : Removal of Boc or tert-butyl groups (e.g., in CAS 3009119-53-0) requires acidic conditions (TFA), which may degrade acid-sensitive functionalities .

Physical and Spectroscopic Properties

Table 3: NMR and Mass Data Comparison

Insights :

- Fluorine Coupling : $ ^{19}F $ NMR signals for 3,3-difluoro compounds (δ −84 to −91 ppm) are downfield-shifted compared to 2,2-difluoro analogs, reflecting electronic differences .

- Cyclopentane Conformation : Multiplet patterns in $ ^1H $ NMR indicate distinct ring conformations influenced by fluorine substitution .

生物活性

(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid with the molecular formula CHFO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications.

- IUPAC Name : (1S)-3,3-difluorocyclopentane-1-carboxylic acid

- Molecular Weight : 150.13 g/mol

- InChI Key : DXLZFZGHXIZHFB-BYPYZUCNSA-N

The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical development .

This compound exhibits biological activity through its interactions with various enzymes and receptors. It has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development. The compound's ability to modulate enzyme activity can lead to significant therapeutic effects, especially in cancer treatment and metabolic disorders .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as a reversible inhibitor against specific enzymes:

- GABA Aminotransferase (GABA-AT) : The compound has shown promising inhibitory activity with a value of 0.19 mM, indicating its potential use in neurological applications .

- Human Organic Anion Transporter (hOAT) : It acts as a mechanism-based inactivator; however, it has a lower binding affinity compared to other inhibitors .

Case Studies

- Tumor Targeting : In preclinical studies involving rat models bearing gliosarcoma tumors, derivatives of this compound demonstrated significant tumor-to-brain tissue ratios, suggesting effective targeting capabilities for imaging agents in cancer diagnostics .

- Biodistribution Studies : Biodistribution assessments showed that the compound was primarily transported via system L and system ASC in tumor cells, indicating favorable pharmacokinetics for therapeutic use .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition (GABA-AT), tumor targeting |

| 3,3-Difluorocyclopentanecarboxylic acid | Non-chiral version | Limited biological activity compared to chiral variant |

| 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid | Radiolabeled variant | PET imaging agent for cancer detection |

The chiral nature of this compound significantly enhances its biological activity compared to its non-chiral counterparts. This chirality contributes to its effectiveness as an enzyme inhibitor and its potential utility in targeted therapies.

Future Directions

Research on this compound is ongoing, focusing on:

- Pharmaceutical Development : Further exploration of its role as an enzyme inhibitor could lead to new therapeutic agents for neurological disorders and cancer.

- Imaging Techniques : Continued evaluation of its derivatives as PET imaging agents may enhance diagnostic capabilities for various cancers.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological systems will be crucial for optimizing its use in clinical applications.

Q & A

(Basic) What are the standard synthetic routes for (S)-3,3-Difluorocyclopentanecarboxylic acid?

Methodological Answer:

The synthesis typically involves fluorination of a cyclopentane precursor followed by carboxylation. A common approach includes:

- Step 1: Cyclopentene derivatives are fluorinated using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 3,3-positions .

- Step 2: Carboxylation via carbon dioxide insertion under high pressure or using Grignard reagents to introduce the carboxylic acid group .

- Key Considerations: Reaction temperature (often maintained below −20°C to prevent side reactions) and solvent choice (e.g., anhydrous THF or DCM) are critical for yield optimization .

(Basic) Which analytical techniques are used to confirm the structure and enantiomeric purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and F NMR are used to confirm substituent positions and fluorine coupling patterns. For example, F NMR shows a characteristic doublet for geminal difluorine groups at δ −110 to −120 ppm .

- Chiral HPLC/LC-MS: To verify enantiomeric purity, chiral stationary phases (e.g., amylose-based columns) resolve (S) and (R) enantiomers. Retention times and peak integration quantify purity (>98% ee is typical for pharmaceutical-grade synthesis) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 164.05 [M+H]) confirms molecular formula .

(Advanced) How can reaction conditions be optimized to improve the yield of the fluorination step?

Methodological Answer:

- Temperature Control: Fluorination with DAST is exothermic; maintaining temperatures below −30°C minimizes decomposition and byproducts like HF elimination .

- Solvent Selection: Anhydrous dichloromethane (DCM) enhances reagent solubility, while THF may coordinate with Lewis acids, altering reaction pathways .

- Catalytic Additives: Use of pyridine or triethylamine as proton scavengers improves fluorination efficiency by neutralizing generated HCl .

- Monitoring Reaction Progress: Real-time F NMR tracks fluorination completion, avoiding over-reaction that could degrade the cyclopentane backbone .

(Advanced) How can contradictions in stereochemical assignments during synthesis be resolved?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry, especially when NMR data are inconclusive due to overlapping signals .

- Computational Modeling: DFT calculations (e.g., Gaussian software) predict H and C NMR chemical shifts, cross-validating experimental data .

- Stereoselective Synthesis: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis ensures correct stereochemistry, reducing ambiguity in assignments .

(Advanced) What strategies mitigate impurities like dehydrofluorination byproducts during synthesis?

Methodological Answer:

- Low-Temperature Quenching: After fluorination, slowly warming the reaction mixture to 0°C before workup minimizes HF elimination .

- Purification Techniques: Column chromatography with silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) removes acidic impurities. Recrystallization in ethanol/water enhances purity .

- Inert Atmosphere: Conducting reactions under argon or nitrogen prevents moisture-induced side reactions that degrade fluorinated intermediates .

(Advanced) What mechanistic insights exist for this compound in organocatalysis?

Methodological Answer:

- Hydrogen-Bonding Activation: The carboxylic acid group acts as a hydrogen-bond donor, polarizing substrates (e.g., ketones) in asymmetric aldol reactions. Fluorine atoms enhance electrophilicity via inductive effects .

- Steric Effects: The cyclopentane ring’s rigidity creates a chiral environment, favoring specific transition states. Computational studies (MD simulations) map steric interactions to predict enantioselectivity .

- Kinetic Studies: Rate-determining step analysis (e.g., Eyring plots) reveals whether substrate binding or bond formation limits catalysis, guiding ligand design .

(Basic) What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Protease Inhibition: The difluorocyclopentane moiety mimics tetrahedral intermediates in protease-catalyzed reactions, serving as a scaffold for inhibitors (e.g., HCV NS3/4A protease) .

- Metabolite Analogues: Its stability against metabolic degradation (due to C-F bonds) makes it suitable for designing antiviral or anticancer prodrugs .

(Advanced) How do isotopic labeling studies (e.g., 18^{18}18O) elucidate its metabolic pathways?

Methodological Answer:

- Labeling Synthesis: Incorporate O into the carboxylic acid group via hydrolysis of nitriles in O-enriched water .

- Mass Spectrometry Tracking: LC-HRMS monitors O incorporation in metabolites (e.g., glucuronides) to identify enzymatic oxidation sites .

- In Vivo Studies: Administer labeled compound to model organisms; isotope ratios in excreted metabolites map clearance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。